molecular formula C14H15ClN2O3S B7536386 3-chloro-4-ethoxy-5-methoxy-N-(1,3-thiazol-4-ylmethyl)benzamide

3-chloro-4-ethoxy-5-methoxy-N-(1,3-thiazol-4-ylmethyl)benzamide

Cat. No. B7536386
M. Wt: 326.8 g/mol
InChI Key: GAPFZYIPRPKJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-ethoxy-5-methoxy-N-(1,3-thiazol-4-ylmethyl)benzamide is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-5-methoxy-N-(1,3-thiazol-4-ylmethyl)benzamide involves the inhibition of various enzymes and signaling pathways in cells. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It also inhibits the activation of nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-4-ethoxy-5-methoxy-N-(1,3-thiazol-4-ylmethyl)benzamide has various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also increases the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, it has been found to induce apoptosis and inhibit cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-4-ethoxy-5-methoxy-N-(1,3-thiazol-4-ylmethyl)benzamide in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the lack of information on its toxicity and side effects.

Future Directions

There are several future directions for research on 3-chloro-4-ethoxy-5-methoxy-N-(1,3-thiazol-4-ylmethyl)benzamide. One direction is to investigate its potential as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Another direction is to study its toxicity and side effects in more detail to ensure its safety for clinical use. Additionally, further research is needed to elucidate its mechanism of action and identify potential targets for drug development.

Synthesis Methods

The synthesis of 3-chloro-4-ethoxy-5-methoxy-N-(1,3-thiazol-4-ylmethyl)benzamide involves the reaction of 3-chloro-4-ethoxy-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,3-thiazol-4-ylmethanamine to form the desired compound.

Scientific Research Applications

Research has shown that 3-chloro-4-ethoxy-5-methoxy-N-(1,3-thiazol-4-ylmethyl)benzamide has potential therapeutic effects for various diseases such as cancer, inflammation, and Alzheimer's disease. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides in Alzheimer's disease.

properties

IUPAC Name

3-chloro-4-ethoxy-5-methoxy-N-(1,3-thiazol-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S/c1-3-20-13-11(15)4-9(5-12(13)19-2)14(18)16-6-10-7-21-8-17-10/h4-5,7-8H,3,6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPFZYIPRPKJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NCC2=CSC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-ethoxy-5-methoxy-N-(1,3-thiazol-4-ylmethyl)benzamide

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